molecular formula C20H19Cl3N4OS B4133007 3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide

3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide

Cat. No.: B4133007
M. Wt: 469.8 g/mol
InChI Key: FDVYTFWIKCUNBT-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Substitution Reactions:

    Coupling with Benzamide: The final step involves coupling the triazole derivative with 3,4-dichlorobenzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups into different forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of antifungal and antibacterial drugs.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide core allow it to bind to enzymes or receptors, inhibiting their activity. This can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide is unique due to its combination of a triazole ring and benzamide core, along with the specific substituents that confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dichloro-N-[1-[5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3N4OS/c1-3-27-18(12(2)24-19(28)13-8-9-16(22)17(23)10-13)25-26-20(27)29-11-14-6-4-5-7-15(14)21/h4-10,12H,3,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVYTFWIKCUNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C(C)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
Reactant of Route 6
3,4-dichloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide

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